Phenoxyacetonitrile

Übersicht

Beschreibung

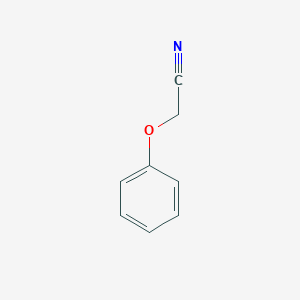

Phenoxyacetonitrile, also known as 2-phenoxyacetonitrile, is an organic compound with the molecular formula C8H7NO. It is a colorless to almost colorless liquid with a faint aromatic odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenoxyacetonitrile can be synthesized through several methods. One common method involves the reaction of phenol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions: Phenoxyacetonitrile undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phenoxyacetic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can yield phenoxyethylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Bases like sodium hydroxide, catalysts like palladium on carbon.

Major Products Formed:

Oxidation: Phenoxyacetic acid.

Reduction: Phenoxyethylamine.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Phenoxyacetonitrile is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its derivatives have shown potential in the development of:

- Anti-inflammatory agents : Compounds derived from PAN have been investigated for their ability to inhibit cyclooxygenase enzymes, which are implicated in inflammation and pain.

- Anticancer drugs : Some derivatives have demonstrated activity against cancer cell lines, making them candidates for further development as anticancer therapies.

Case Study: Synthesis of COX-2 Inhibitors

Recent studies have highlighted the synthesis of m-aryloxy phenols from PAN derivatives, which are evaluated for their COX-2 inhibitory potency. These compounds are relevant due to their potential use in treating conditions associated with inflammation and pain .

Agrochemical Applications

In agrochemicals, this compound serves as a precursor for herbicides and pesticides. Its ability to modify plant growth processes makes it valuable in developing effective crop protection agents.

Data Table: Agrochemical Derivatives of this compound

| Compound Name | Application Type | Activity |

|---|---|---|

| 4-(Phenoxy)butanoic acid | Herbicide | Growth regulation in weeds |

| Phenoxyacetic acid | Pesticide | Insect growth regulator |

Industrial Applications

This compound is also utilized in various industrial applications, including:

- Synthesis of fine chemicals : It acts as an intermediate in producing dyes, pigments, and other specialty chemicals.

- Polymer chemistry : PAN derivatives contribute to the development of novel polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

Research has shown that PAN can be used to synthesize organosoluble polyimides, which exhibit superior thermal stability and solubility compared to traditional polyimides .

Analytical Applications

In analytical chemistry, this compound is employed as a reagent for detecting various analytes. Its derivatives can form complexes with metal ions, aiding in analytical detection methods such as spectrophotometry.

Summary of Findings

This compound's versatility makes it a significant compound across various fields. Its applications range from pharmaceuticals and agrochemicals to industrial processes and analytical chemistry. The ongoing research into its derivatives continues to unveil new potentials for this compound.

Wirkmechanismus

The mechanism of action of phenoxyacetonitrile involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The nitrile group in this compound can participate in nucleophilic addition reactions, forming imines or amines, which can further react to form a wide range of compounds. The phenoxy group provides stability and can influence the reactivity of the nitrile group .

Vergleich Mit ähnlichen Verbindungen

Phenoxyacetonitrile can be compared with other similar compounds such as:

Benzyl cyanide (C8H7N): Similar structure but lacks the phenoxy group, making it less reactive in certain nucleophilic substitution reactions.

Phenylacetonitrile (C8H7N): Similar to benzyl cyanide but with a different substitution pattern, affecting its reactivity and applications.

4-Methoxybenzonitrile (C8H7NO): Contains a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.

This compound is unique due to the presence of both the phenoxy and nitrile groups, which provide a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Phenoxyacetonitrile (PAN), also known as phenylacetonitrile, is a compound of significant interest due to its diverse biological activities. This article explores its physiological effects, mechanisms of action, and implications in ecological contexts, particularly focusing on its role in plant growth regulation and as a chemical signal in locust behavior.

Overview of this compound

This compound is an aromatic nitrile with the chemical formula CHCHCN. It is primarily recognized for its auxin-like properties, which influence plant growth and development. Additionally, it has been identified as a defensive compound in certain insect species, particularly locusts.

Auxin-Like Activity in Plants

Mechanism of Action:

this compound exhibits auxin-like activity by stimulating cell elongation and root formation in various plant species. Research conducted by Wheeler (1977) demonstrated that PAN could stimulate the elongation of wheat coleoptiles and induce adventitious roots in cress and sugar beet seedlings .

Experimental Findings:

- Growth Stimulation: In controlled experiments, PAN was shown to enhance the elongation of hypocotyls in cress and sugar beet seedlings significantly more than phenylacetic acid (PAA) in some cases .

- Root Induction: PAN effectively induced adventitious roots on hypocotyls from cress and sugar beet seedlings, suggesting its potential application in agricultural practices to promote root development .

Ecological Role in Locusts

Anti-Cannibalism Defense:

Recent studies have highlighted the role of this compound as a chemical signal that mitigates cannibalistic behavior among migratory locusts (Locusta migratoria). As population density increases, locusts produce higher levels of PAN to deter cannibalism .

Research Insights:

- Behavioral Impact: When locusts incapable of producing PAN were observed, cannibalism rates increased significantly. This establishes PAN as a crucial anti-cannibalism pheromone .

- Olfactory Mechanism: The olfactory receptor OR70a was identified as responsible for detecting PAN. Locusts lacking this receptor displayed heightened cannibalistic tendencies, underscoring the importance of PAN in their social behavior .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound across different organisms:

| Organism | Biological Activity | Mechanism/Effect |

|---|---|---|

| Plants (e.g., Wheat) | Auxin-like growth stimulation | Stimulates elongation and root formation |

| Locusts (Locusta migratoria) | Anti-cannibalism defense | Chemical signal detected by olfactory receptors |

| Various Insects | Potential deterrent against predation | Acts as an aposematic signal |

Case Studies

-

Auxin Activity Study (Wheeler, 1977):

- This study demonstrated that this compound promotes growth similarly to natural auxins, providing insights into its potential agricultural applications.

-

Locust Behavior Research (Chang et al., 2023):

- Investigated the production of this compound under varying population densities and confirmed its role as an anti-cannibalism pheromone through genetic manipulation techniques.

Eigenschaften

IUPAC Name |

2-phenoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLSCJFPVSQXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287158 | |

| Record name | Phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-14-9 | |

| Record name | 2-Phenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3598-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenoxyacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU78TF2FK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to benzofurans starting from phenoxyacetonitrile?

A: Two main synthetic approaches utilize this compound as a precursor to benzofurans. The first method employs a Vilsmeier reaction, where this compound reacts with a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) to yield 2-benzofurancarboxylic acid derivatives []. Alternatively, a palladium-catalyzed approach involves the addition of arylboronic acids to this compound in the presence of a cationic palladium catalyst, leading to the formation of benzofurans in a single step [, ].

Q2: Can this compound be used to synthesize other heterocycles besides benzofurans?

A: Yes, this compound acts as a valuable synthon for a range of heterocycles. For instance, it can undergo vicarious nucleophilic substitution (VNS) reactions with nitro(pentafluorosulfanyl)benzenes, leading to the formation of pentafluorosulfanyl-containing indoles and oxindoles after subsequent modifications [].

Q3: How does the structure of the aryloxy group in aryloxyacetonitriles affect their reactivity in light-induced rearrangements?

A: Research shows that various aryloxyacetonitriles, including those with substituents like methyl or methoxy groups on the aromatic ring, undergo similar light-induced rearrangements in methanol []. This suggests that the electronic nature of the substituent on the aryloxy group doesn't drastically alter the reaction pathway.

Q4: Has this compound been utilized in studies investigating biological targets?

A: While this compound itself might not be the final biologically active compound, its derivatives have shown potential in targeting specific interactions. For instance, studies investigating the carboxylate-imidazolium hydrogen bond, crucial in biological systems like the aspartate-histidine couple in serine proteases, utilize this compound derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.